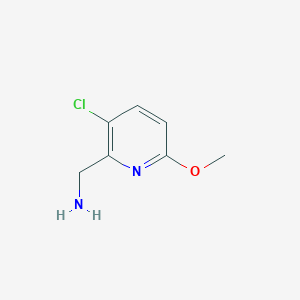

(3-Chloro-6-methoxypyridin-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-6-methoxypyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWZLQMVAJNDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734360 | |

| Record name | 1-(3-Chloro-6-methoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-37-8 | |

| Record name | 1-(3-Chloro-6-methoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanamine: Pathways, Mechanisms, and Practical Considerations

For Researchers, Scientists, and Drug Development Professionals

(3-Chloro-6-methoxypyridin-2-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern on the pyridine ring makes it a valuable intermediate for creating molecules with targeted biological activity. This technical guide provides a comprehensive overview of a viable and robust synthetic pathway to this compound, focusing on the underlying chemical principles, experimental considerations, and alternative approaches.

Introduction: Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The electronic and steric properties of the pyridine ring, modulated by its substituents, allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule, this compound, presents a unique combination of a halogen, an electron-donating group, and a reactive aminomethyl sidechain, offering multiple points for further chemical elaboration.

This guide will primarily detail a synthetic strategy centered around the reduction of a nitrile intermediate, a common and scalable method for the preparation of primary amines. An alternative pathway involving the reductive amination of an aldehyde will also be discussed.

Primary Synthetic Pathway: From Substituted Cyanopyridine to the Target Amine

The most direct and widely applicable route to this compound involves a multi-step sequence starting from a readily available pyridine precursor. This pathway is advantageous due to the relatively high yields and the commercial availability of the necessary reagents.

The overall transformation can be visualized as follows:

Figure 1: Overview of the primary synthetic pathway.

Step 1: Synthesis of 3-Chloro-6-methoxypyridine-2-carbonitrile (The Key Intermediate)

The synthesis of the crucial nitrile intermediate can be approached from commercially available 2-chloro-6-methoxypyridine.

Reaction Scheme:

Mechanism and Rationale:

The introduction of the cyano group at the 2-position of 3-chloro-6-methoxypyridine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. However, direct cyanation of the C-H bond is often challenging. A more common approach involves the lithiation of the 2-position followed by reaction with a cyanating agent, or a metal-catalyzed cross-coupling reaction.

A plausible route starts with the synthesis of 2-methoxypyridine-3-carbonitrile, which can be achieved by the condensation of an appropriate carbonyl compound with propanedinitrile in the presence of a base like sodium methoxide. This is then followed by chlorination.

Experimental Protocol (Illustrative): Synthesis of 2-Methoxypyridine-3-carbonitriles

This general procedure illustrates the formation of a substituted 2-methoxypyridine-3-carbonitrile, which would then undergo chlorination.

-

To a freshly prepared solution of sodium methoxide (from 0.1 mol of sodium in 70 ml of methanol) at 5°C, add propanedinitrile (0.08 mol) in 70 ml of methanol.

-

After stirring for 5 minutes, add the corresponding α,β-unsaturated aldehyde or ketone (0.1 mol) in 150 ml of methanol dropwise over 2 hours.

-

Reflux the reaction mixture for 90 minutes.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting oil in water (250 ml) and extract with dichloromethane (10 x 50 ml).

-

Dry the combined organic layers over magnesium sulfate and concentrate to yield the crude product, which can be purified by column chromatography.

The subsequent chlorination of the 2-methoxypyridine-3-carbonitrile at the 3-position would then yield the desired 3-chloro-6-methoxypyridine-2-carbonitrile.

Step 2: Reduction of 3-Chloro-6-methoxypyridine-2-carbonitrile to this compound

The final and critical step is the reduction of the nitrile functionality to a primary amine. Several reducing agents can accomplish this transformation, each with its own advantages and considerations.

Reaction Scheme:

Choice of Reducing Agent: A Comparative Analysis

The selection of the reducing agent is crucial for achieving high yield and purity while ensuring the integrity of the other functional groups on the pyridine ring (the chloro and methoxy groups).

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, 0°C to reflux | Powerful, often gives high yields. | Highly reactive with water and protic solvents, requires careful handling. Can potentially reduce other functional groups. |

| Catalytic Hydrogenation (e.g., H2/Raney Ni, H2/Pd/C) | Methanol or ethanol, elevated pressure of H2 | "Green" and scalable, often high yielding. | Requires specialized high-pressure equipment. Catalyst can be pyrophoric. Potential for dehalogenation. |

| Raney Nickel with a Hydrogen Donor | e.g., Raney Ni/KBH4 in ethanol | Milder conditions than high-pressure hydrogenation. | Can still be pyrophoric. Reaction times may be longer. |

Mechanistic Insight: Nitrile Reduction

The reduction of a nitrile to a primary amine proceeds through the addition of hydride ions (from LiAlH4) or hydrogen atoms (in catalytic hydrogenation) across the carbon-nitrogen triple bond.

Figure 2: Simplified mechanism of nitrile reduction.

Experimental Protocol: Reduction of a Nitrile using LiAlH4 (General Procedure)

-

To a suspension of Lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 vol) at 0°C under a nitrogen atmosphere, add a solution of the nitrile (1 eq.) in THF.

-

Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.

-

Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH4 by the sequential addition of water (1 vol), 10% aqueous NaOH (1.5 vol), and then water (3 vol).

-

Filter the resulting suspension through celite and wash the filter cake with ethyl acetate or dichloromethane.

-

Separate the layers of the filtrate. Wash the organic layer with water and brine, then dry over sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude amine, which can be purified by column chromatography or distillation.

Experimental Protocol: Reduction of a Nitrile using Raney Nickel and KBH4 (General Procedure) [1][2]

-

In a flask, combine potassium borohydride (4 eq.) and moist Raney Nickel (approx. 1 eq.) in dry ethanol (2.5 vol).[1][2]

-

To this stirring suspension, add the nitrile (1 eq.).[1]

-

Stir the reaction vigorously at room temperature for 45 minutes, monitoring by TLC.[1]

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate and dissolve the residue in ethyl acetate.

-

Wash the ethyl acetate solution with water, dry the organic layer, and concentrate to yield the crude amine.

Alternative Synthetic Pathway: Reductive Amination of 3-Chloro-6-methoxypyridine-2-carboxaldehyde

An alternative approach to the target amine involves the reductive amination of the corresponding aldehyde, 3-chloro-6-methoxypyridine-2-carboxaldehyde. This method is particularly useful if the aldehyde is more readily accessible than the nitrile.

Figure 3: Overview of the reductive amination pathway.

Step 1: Synthesis of 3-Chloro-6-methoxypyridine-2-carboxaldehyde

The synthesis of this aldehyde can be achieved through various methods, including the oxidation of the corresponding alcohol or the partial reduction of the corresponding ester or nitrile.

Step 2: Reductive Amination

Reductive amination is a one-pot reaction where an aldehyde or ketone reacts with an amine (in this case, ammonia) in the presence of a reducing agent to form a new amine.

Common Reducing Agents for Reductive Amination:

-

Sodium triacetoxyborohydride (STAB)

-

Sodium cyanoborohydride (NaBH3CN)

-

Catalytic hydrogenation

Mechanism of Reductive Amination:

The reaction proceeds through the initial formation of an imine (or iminium ion) intermediate, which is then reduced in situ by the reducing agent.

Experimental Protocol: Reductive Amination (General Procedure) [3]

-

Dissolve the aldehyde (1 eq.) in a suitable solvent (e.g., dichloromethane or methanol).

-

Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).

-

Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 eq.) portion-wise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude amine.

Safety and Handling Considerations

-

Lithium Aluminum Hydride (LiAlH4): Is a highly flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is essential.

-

Raney Nickel: Can be pyrophoric, especially when dry. It should be handled as a slurry in water or ethanol.

-

Cyanides: Are highly toxic. All manipulations involving cyanide-containing compounds should be performed in a well-ventilated fume hood.

-

Chlorinated Pyridines: Can be irritants and potentially toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the reduction of the corresponding 2-cyanopyridine intermediate. The choice of reducing agent offers flexibility, allowing for the selection of a method that best suits the available equipment and safety infrastructure. The alternative pathway of reductive amination provides another viable route, particularly if the 2-carboxaldehyde precursor is readily available. Careful consideration of reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis.

References

- A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, Vol. 36, No. 4, 1993.

- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Semantic Scholar.

- Application Note – Reductive Amin

- Lithium Aluminum Hydride (LiAlH4)

- Amine synthesis by reductive amination (reductive alkyl

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P

- The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.

- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1. Googleapis.com.

- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.

- Preparation of Cyanopyridines by Direct Cyan

- 3-Pyridinecarboxaldehyde synthesis. ChemicalBook.

- US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

- EP0791583B1 - Process for producing 3-(aminomethyl)

- 3-Chloro-6-methoxypyridine-2-carboxaldehyde | CAS 1060810-35-6 | SCBT.

- 3-Chloro-6-methoxypyridine-2-carboxylic acid. Synchem.

- 2-(6-METHOXYPYRIDIN-3-YL)ACETONITRILE | CAS 154403-85-7.

- CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google P

- US3838136A - Preparation of 2-chloro-3-aminopyridine - Google P

- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google P

- 2-Amino-3-chloropyridine. Chem-Impex.

- WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google P

- Explore our new range of products for Reductive Amin

- Reduction of Imines and Nitriles with LiAlH4. YouTube.

- Simple trick for Reduction of cynide with LiAlH4 important for NEET JEE BITSAT EAMCET MC

- Reduction of nitriles to amines using LiAlH4. YouTube.

- US5646288A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google P

- US3644380A - Preparation of 3-cyanopyridine - Google P

- SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis - Google P

- Synthesis and some reactions of 3-cyanopyridine-2-thiones.

- (PDF) Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms.

- Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google P

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P

- Benzenesulfonamide, 4-formyl. Organic Syntheses Procedure.

- US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

- CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google P

- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones ...

- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin

- Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. NIH.

- Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. Reaction....

- Catalysis for CO2 Hydrogenation—What We Have Learned/Should Learn from the Hydrogen

- US40. Process for the preparation of aqueous nicotinaldehyde.

Sources

Topic: (3-Chloro-6-methoxypyridin-2-yl)methanamine Chemical Properties and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Note from the Senior Application Scientist

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. It is not merely about assembling atoms, but about embedding latent potential for diverse biological interactions and favorable pharmacokinetic properties. The pyridine scaffold, a cornerstone of medicinal chemistry, owes its prevalence to this very principle. This guide focuses on a particularly versatile derivative: (3-Chloro-6-methoxypyridin-2-yl)methanamine. Our objective is to move beyond a simple recitation of facts and delve into the causality behind its utility—to understand why its specific arrangement of functional groups offers such a distinct advantage in the synthesis of novel chemical entities. This document is designed to serve as a practical, field-proven resource, empowering you to leverage this valuable synthon with confidence and strategic insight.

Core Physicochemical Profile

A molecule's identity is defined by its physical and chemical properties. These parameters govern its behavior from the reaction flask to complex biological systems. This compound is typically supplied as an off-white solid.[1] Its fundamental properties are summarized below.

| Property | Value | Data Source(s) |

| Molecular Formula | C₇H₉ClN₂O | [2][3] |

| Molecular Weight | 172.61 g/mol | [3] |

| IUPAC Name | 1-(3-chloro-6-methoxypyridin-2-yl)methanamine | [3] |

| CAS Number | 1060810-37-8 | [3] |

| Appearance | Off-white Powder Solid | [1] |

| Purity | ≥98% (Typical) | [3] |

| Predicted LogP | 1.004 | [3] |

Note: LogP is a measure of lipophilicity, a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME).

Strategic Synthesis: A Stepwise Functionalization Approach

The synthesis of this compound is a multi-step process that requires precise control over the introduction of each functional group. While multiple pathways are conceivable, a robust and scalable route often begins with a readily available di-substituted pyridine, such as 2,6-dichloropyridine. This stepwise approach, adapted from methodologies for analogous compounds, ensures high regioselectivity.[4][5]

Caption: Stepwise synthesis of this compound.

Experimental Protocol and Rationale

Step A: Nitration of 2,6-Dichloropyridine

-

Protocol: Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C. Add 2,6-dichloropyridine portion-wise, maintaining the temperature below 10°C. Allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the starting material. Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Causality: The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic aromatic substitution. Harsh nitrating conditions (a nitrating mixture) are therefore required. Nitration occurs preferentially at the 3-position, which is the least deactivated position.[5]

Step B: Selective Ammonolysis

-

Protocol: Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent like methanol and treat with aqueous ammonia in a sealed vessel at a moderately elevated temperature (e.g., 35-40°C).[5] Monitor the reaction for the selective displacement of one chlorine atom.

-

Causality: The strong electron-withdrawing effect of the nitro group at the 3-position activates the adjacent chlorine atoms (at positions 2 and 6) towards nucleophilic aromatic substitution (SNAr). The chlorine at the 2-position is generally more activated, leading to regioselective displacement by ammonia.

Step C: Methoxylation

-

Protocol: Treat the resulting 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol.[5] The reaction typically proceeds smoothly at room temperature.

-

Causality: This is another SNAr reaction, where the methoxide ion displaces the remaining chloro group. The nitro group continues to provide the necessary activation for this transformation.

Step D: Deamination and Diazotization

-

Protocol: Convert the 2-amino group to a diazonium salt using sodium nitrite in a strong acid (e.g., HCl). The resulting diazonium salt is then reduced (deaminated) using a reagent like hypophosphorous acid (H₃PO₂).

-

Causality: This sequence removes the amino group, which has served its purpose in directing the initial substitution patterns, to yield the 3-chloro-6-methoxy-2-nitropyridine core.

Step E: Cyanation

-

Protocol: Introduce the nitrile group, which will become the aminomethyl group, by reacting the 2-nitro intermediate. This often requires reducing the nitro group to an amine, followed by a Sandmeyer reaction (diazotization and displacement with a cyanide salt like KCN or CuCN).

-

Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a variety of functional groups, including the essential nitrile precursor.

Step F: Nitrile Reduction

-

Protocol: Reduce the nitrile group using a powerful reducing agent. Catalytic hydrogenation (e.g., H₂ gas with Raney Nickel or a palladium catalyst) or chemical reduction with a hydride source like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are effective.

-

Causality: The choice of reducing agent depends on the desired scale and the presence of other functional groups. Catalytic hydrogenation is often preferred for its cleaner workup, while LiAlH₄ is highly effective but requires stringent anhydrous conditions and a careful quenching procedure. This final step yields the target primary amine.

Reactivity Profile: A Trifecta of Functional Handles

The synthetic value of this compound lies in the orthogonal reactivity of its three key functional groups. This allows for selective, sequential modifications, making it an ideal scaffold for building chemical libraries.

Caption: Orthogonal reactivity of the primary amine, chloro, and methoxy groups.

-

Primary Aminomethyl Group: As a nucleophilic center, this group is the most reactive site for standard transformations. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to form sulfonamides. Furthermore, it is an excellent substrate for reductive amination with aldehydes and ketones to generate secondary and tertiary amines, providing a powerful avenue for diversification.

-

3-Chloro Group: This is the key electrophilic handle for modern synthetic chemistry. The chlorine atom on the pyridine ring is a prime substrate for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters forges new carbon-carbon bonds, allowing for the introduction of diverse aryl or heteroaryl moieties.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines forms new carbon-nitrogen bonds, a critical transformation in the synthesis of many biologically active molecules.

-

-

6-Methoxy Group: The methoxy group is generally stable under most synthetic conditions used to modify the other two positions. It acts as an electron-donating group, influencing the electronics of the pyridine ring. While it can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃), its primary role is often as a stable, lipophilic substituent that can form hydrogen bond interactions.[6]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique substitution pattern of this molecule makes it an excellent starting point for the synthesis of kinase inhibitors, a major class of therapeutic agents. The general strategy involves using the aminomethyl group to build a "hinge-binding" moiety and the chloro group to introduce a "solvent-front" substituent.

Caption: General workflow for elaborating the scaffold into a kinase inhibitor.

This two-step diversification strategy allows for the rapid generation of a library of compounds where two key regions of interaction can be independently varied, facilitating the optimization of potency and selectivity. The chloro and methoxy groups themselves are frequently found in FDA-approved drugs and play significant roles in modulating both target engagement and metabolic properties.[6][7]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[3] Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Classification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN166 standard).[1][8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[1] The compound may be hygroscopic (absorbs moisture from the air).[1]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

-

Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

Ingestion: Rinse mouth. Immediately call a poison center or doctor.[3]

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for synthetic innovation. The well-defined and orthogonal reactivity of its functional groups provides medicinal chemists with a reliable and versatile tool for the efficient construction of complex molecular architectures. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for unlocking its full potential in the pursuit of novel therapeutic agents.

References

-

This compound - Thoreauchem. Thoreauchem. [Link]

-

C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride | C6H9Cl3N2 | CID 22464502. PubChem. [Link]

-

(6-Chloro-2-methylpyridin-3-YL)methanamine | C7H9ClN2 | CID 59534442. PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. [Link]

- US Patent 7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883. PubChem. [Link]

-

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022). Semantic Scholar. [Link]

-

(6-chloro-2-methoxypyridin-3-yl)methanamine. PubChemLite. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. [Link] (Link provided for illustrative purposes of a relevant topic)

-

METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - EP 0551459 B1. European Patent Office. [Link]

-

5-Chloro-6-methylpyridin-2-amine | C6H7ClN2. BuyersGuideChem. [Link]

- US Patent Application US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Drug Discovery Chemistry Conference. (2025). Drug Discovery Chemistry. [Link]

-

Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. (2025). ResearchGate. [Link]

-

Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025). ResearchGate. [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. This compound-None - Thoreauchem [thoreauchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Molecular Structure of (3-Chloro-6-methoxypyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-6-methoxypyridin-2-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of chloro, methoxy, and aminomethyl functional groups on a pyridine scaffold presents a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups, along with a nucleophilic aminomethyl side chain, imparts a distinct reactivity profile to the molecule.[1][2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound, offering valuable insights for researchers engaged in the design and development of new chemical entities.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2, 3, and 6 positions. The structural combination of a halogen, an alkoxy group, and a primary amine function makes it a valuable building block in organic synthesis. Substituted aminopyridines are recognized as important pharmacophores in numerous bioactive molecules, offering advantages over aniline-based compounds by mitigating the risk of metabolic oxidation to toxic nitroso species.[3] The strategic placement of substituents in this compound allows for targeted modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties is fundamental to predicting the behavior of this compound in both chemical reactions and biological systems.

Structural Identification

The definitive identification of this compound is established through its unique chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1060810-37-8 | [4] |

| Molecular Formula | C₇H₉ClN₂O | [4][5] |

| Molecular Weight | 172.61 g/mol | [4] |

| Canonical SMILES | COC1=CC=C(C(CN)=N1)Cl | [4] |

| InChI | InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,4,9H2,1H3 | [4] |

| InChIKey | BTWZLQMVAJNDTB-UHFFFAOYSA-N | [4] |

Physicochemical Data

The following table summarizes key physicochemical properties that are critical for experimental design, including solubility and reactivity assessments.

| Property | Value | Notes |

| Purity | ≥98% | Commercially available standard.[4] |

| LogP | 1.004 | A measure of lipophilicity.[4] |

| Hydrogen Bond Donors | 1 | The primary amine group.[4] |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, methoxy oxygen, and amine nitrogen.[4] |

Molecular Visualization

The 2D and 3D structures of this compound are crucial for understanding its spatial arrangement and potential interactions with other molecules.

Caption: 2D Molecular Structure of this compound.

Synthesis and Reactivity

The synthesis of this compound and its reactivity are of paramount importance for its application as a synthetic intermediate.

Synthetic Pathways

While specific, peer-reviewed synthesis routes for this compound are not extensively detailed in publicly available literature, plausible synthetic strategies can be inferred from related transformations of substituted pyridines. A common approach involves the construction of the substituted pyridine ring followed by the introduction or modification of the aminomethyl group.

One potential route could start from a precursor like 2-chloro-6-methoxypyridine.[6] Nitration of this starting material would likely yield 2-chloro-6-methoxy-3-nitropyridine.[7] Subsequent reduction of the nitro group to an amine, followed by functional group interconversion to an aminomethyl group, represents a viable pathway. For instance, the reduction of a nitrile or an amide precursor can yield the desired aminomethyl functionality.

A generalized synthetic workflow is depicted below:

Caption: Generalized Synthetic Workflow.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

-

Aminomethyl Group: The primary amine is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. This functionality is key to its use as a building block for more complex molecules.

-

Pyridine Ring: The pyridine ring is an aromatic heterocycle with a slightly electron-deficient character. The substituent effects of the chloro (electron-withdrawing) and methoxy (electron-donating) groups influence its reactivity towards electrophilic and nucleophilic aromatic substitution.

-

Chloro Group: The chlorine atom can be displaced by strong nucleophiles under certain conditions, allowing for further functionalization of the pyridine ring.

-

Methoxy Group: The methoxy group can be cleaved under harsh acidic conditions, but is generally stable, influencing the electron density of the ring.

Structural Elucidation and Characterization

The unambiguous confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a singlet for the methylene protons of the aminomethyl group, along with a broad signal for the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions relative to the substituents.[8][9]

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the methylene carbon. The chemical shifts would be influenced by the electronic environment of each carbon.[9]

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (172.61 g/mol ).[4] The fragmentation pattern could provide further structural information. The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.

Crystallographic Data

To date, no public crystallographic data for this compound has been found. However, X-ray crystallography of a related compound, 4-Chloro-6-methoxypyrimidin-2-amine, reveals a planar molecular structure with intermolecular hydrogen bonding forming dimers in the crystal lattice.[10][11] It is plausible that this compound would exhibit similar hydrogen bonding capabilities due to the presence of the aminomethyl group and the pyridine nitrogen.

Applications in Drug Discovery and Development

The structural motifs present in this compound are frequently found in pharmaceutically active compounds.[12] The combination of a substituted pyridine ring with a flexible aminomethyl linker makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

The chloro and methoxy groups can play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] The chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while the methoxy group can influence solubility and receptor interactions.[1][2]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area.[4] In case of accidental exposure, immediate medical attention should be sought.[4]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its well-defined molecular structure, characterized by a unique combination of functional groups, offers multiple avenues for synthetic modification. A comprehensive understanding of its physicochemical properties, reactivity, and spectroscopic signatures is essential for its effective utilization in the design and synthesis of novel therapeutic agents. This guide provides a foundational resource for researchers and scientists working with this and structurally related compounds.

References

- Jubilant Ingrevia. 2-(Aminomethyl)

- ChemicalBook. 2-Amino-6-methoxy-3-nitropyridine synthesis.

- Journal of the Chemical Society, Dalton Transactions. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine).

- Fluorochem. This compound.

- Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.

- Pipzine Chemicals. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China.

- Supplementary Inform

- FUJIFILM Wako. This compound.

- National Institutes of Health.

- National Institutes of Health. 4-Chloro-6-methoxypyrimidin-2-amine.

- Wikipedia. 2-Aminopyridine.

- The Royal Society of Chemistry.

- PubChem. 3-Chloro-5-(6-methoxypyridin-3-yl)aniline.

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery.

- Thoreauchem. This compound-None.

- Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.

- Google Patents. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.

- Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98 17228-64-7.

- Google Patents.

- ResearchGate. 4-Chloro-6-methoxypyrimidin-2-amine.

- SIELC Technologies. 2-Chloro-6-methoxypyridin-3-amine.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- PubMed Central. Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}.

- Guidechem. 2-chloro-6-methoxypyridin-3-amine 34392-85-3 wiki.

- European Patent Office. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - EP 0551459 B1.

- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery.

Sources

- 1. drughunter.com [drughunter.com]

- 2. youtube.com [youtube.com]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound-None - Thoreauchem [thoreauchem.com]

- 6. 2-氯-6-甲氧基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (3-Chloro-6-methoxypyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

(3-Chloro-6-methoxypyridin-2-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a chlorinated pyridine core with methoxy and aminomethyl substituents, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The presence and relative positions of the chloro, methoxy, and aminomethyl groups are known to influence the physicochemical properties and biological activity of heterocyclic compounds. A thorough understanding of the physical properties of this compound is therefore essential for its effective utilization in synthetic strategies, formulation development, and as a scaffold in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed to be a practical resource for researchers, offering detailed methodologies for property determination and contextual insights into the significance of these characteristics in a drug development context.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unambiguous identification and three-dimensional structure.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1060810-37-8[1] |

| Molecular Formula | C₇H₉ClN₂O |

| Molecular Weight | 172.61 g/mol [1] |

| Canonical SMILES | COC1=CC=C(Cl)C(CN)=N1[1] |

| InChI Key | BTWZLQMVAJNDTB-UHFFFAOYSA-N[1] |

Core Physicochemical Properties

The physical state, melting point, boiling point, and solubility of a compound are fundamental parameters that dictate its handling, purification, and formulation.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Physical State | Solid (predicted based on related structures) | N/A |

| Melting Point | Data not available. A related isomer, 2-chloro-6-methoxypyridin-3-amine, has a melting point of 95-97 °C. | [2] |

| Boiling Point | Data not available. A related compound, 2-chloro-6-methoxypyridine, has a boiling point of 185-186 °C. | Sigma-Aldrich |

| Solubility | Data not available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |

| logP (predicted) | 1.0036 | [1] |

In-depth Analysis and Experimental Considerations

The chloro and methoxy groups, both common substituents in drug candidates, significantly influence a molecule's properties. The chlorine atom generally increases lipophilicity, while the methoxy group can modulate both lipophilicity and aqueous solubility through hydrogen bonding interactions with its oxygen atom. The primary amine group is a key site for hydrogen bonding and can act as a proton acceptor or donor, heavily influencing solubility in protic solvents.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the amine protons, and the methyl protons of the methoxy group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (Cl, N, O).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, C-O stretching of the methoxy group, and a C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak would be expected at m/z 172.61. The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, would confirm the presence of a single chlorine atom. A related isomer, (6-chloro-2-methoxypyridin-3-yl)methanamine, has a predicted [M+H]⁺ of 173.04762.[3]

Experimental Methodologies

To ensure the scientific integrity of research and development, the physical properties of key compounds must be determined using validated experimental protocols.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity.

Figure 2: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation. The shake-flask method is a common technique for determining equilibrium solubility.[4]

Step-by-Step Protocol for Shake-Flask Solubility Determination:

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

NMR Sample Preparation

Proper sample preparation is paramount for obtaining high-quality NMR spectra.

Figure 3: Standard Protocol for NMR Sample Preparation.

Safety and Handling

Based on available data for this and structurally related compounds, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or contact with skin and eyes.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. This guide has synthesized the available information on its physical properties and provided standardized protocols for their experimental determination. While a complete experimental dataset for this specific molecule is not yet publicly available, the data from closely related analogues, combined with the theoretical understanding of its structural components, provides a strong foundation for its use in research and development. The methodologies outlined herein offer a clear path for researchers to generate the necessary data to fully characterize this promising chemical entity.

References

-

PubChemLite. (6-chloro-2-methoxypyridin-3-yl)methanamine. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

- 1. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. PubChemLite - (6-chloro-2-methoxypyridin-3-yl)methanamine (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-Chloro-6-methoxypyridin-2-yl)methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

(3-Chloro-6-methoxypyridin-2-yl)methanamine, identified by the CAS Number 1060810-37-8 , is a highly functionalized pyridine derivative that has emerged as a valuable building block in the field of medicinal chemistry.[1][2][3] Its unique arrangement of a chloro group, a methoxy group, and an aminomethyl substituent on the pyridine core provides a versatile platform for the synthesis of complex molecules with diverse pharmacological activities. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics, particularly in the realms of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The strategic placement of these functional groups allows for selective chemical modifications, enabling chemists to fine-tune the steric and electronic properties of derivative compounds to optimize their biological activity, selectivity, and pharmacokinetic profiles.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 1060810-37-8 | [1] |

| Molecular Formula | C₇H₉ClN₂O | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| LogP | 1.004 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Purity | Typically ≥95% | [2] |

The structural arrangement of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis Protocol: A Stepwise Approach

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available dichlorinated pyridine derivative. The following protocol outlines a representative synthetic route, with each step designed for optimal yield and purity.

Caption: A potential synthetic workflow for this compound.

Experimental Protocol:

Step 1: Nitration of 2,6-Dichloropyridine

-

Rationale: This initial step introduces a nitro group, which serves as a precursor to the amine functionality and as an activating group for subsequent nucleophilic substitutions.

-

Procedure: To a stirred mixture of concentrated sulfuric acid, 2,6-dichloropyridine is added portion-wise while maintaining the temperature below 10 °C. Fuming nitric acid is then added dropwise, and the reaction mixture is carefully heated. Upon completion, the mixture is poured onto ice, and the precipitated 2,6-dichloro-3-nitropyridine is collected by filtration.

Step 2: Selective Amination

-

Rationale: The chloro group at the 2-position is more activated towards nucleophilic substitution than the one at the 6-position due to the electronic effects of the nitro group. This allows for the selective introduction of an amino group.

-

Procedure: 2,6-Dichloro-3-nitropyridine is dissolved in methanol, and the solution is saturated with ammonia gas. The reaction is carried out in a sealed vessel at elevated temperature and pressure. After cooling, the product, 2-amino-6-chloro-3-nitropyridine, precipitates and is isolated.

Step 3: Methoxylation

-

Rationale: The remaining chloro group is replaced by a methoxy group via nucleophilic aromatic substitution.

-

Procedure: 2-Amino-6-chloro-3-nitropyridine is treated with a solution of sodium methoxide in methanol. The reaction is typically heated to reflux to ensure complete conversion. The product, 2-amino-6-methoxy-3-nitropyridine, is obtained after workup.

Step 4: Diazotization and Chlorination (Sandmeyer-type Reaction)

-

Rationale: The amino group is converted into a more versatile chloro group.

-

Procedure: 2-Amino-6-methoxy-3-nitropyridine is diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with a solution of copper(I) chloride to yield 3-chloro-6-methoxy-2-nitropyridine.

Step 5: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amino group, which is a key functional handle for further modifications.

-

Procedure: 3-Chloro-6-methoxy-2-nitropyridine is reduced using standard methods, such as iron powder in acidic medium (e.g., acetic acid or HCl) or catalytic hydrogenation (e.g., H₂ over Pd/C). This yields 3-chloro-6-methoxy-2-aminopyridine.

Step 6: Conversion to the Nitrile (Sandmeyer Reaction)

-

Rationale: The amino group is converted to a nitrile, which can then be reduced to the desired aminomethyl group.

-

Procedure: 3-Chloro-6-methoxy-2-aminopyridine undergoes a Sandmeyer reaction. It is first diazotized with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) cyanide to afford 3-chloro-6-methoxy-2-cyanopyridine.

Step 7: Reduction of the Nitrile

-

Rationale: The final step involves the reduction of the nitrile functionality to the primary amine.

-

Procedure: 3-Chloro-6-methoxy-2-cyanopyridine is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, or through catalytic hydrogenation under pressure. Acidic workup followed by basification yields the final product, this compound.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of targeted therapeutics. The aminomethyl group provides a convenient point of attachment for various side chains and pharmacophores, while the chloro and methoxy groups can be strategically utilized to modulate the physicochemical and pharmacological properties of the final compounds.

Kinase Inhibitors:

The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the backbone amide of the kinase hinge region, a key interaction for potent inhibition. The aminomethyl group at the 2-position can be acylated or otherwise functionalized to introduce moieties that occupy the ATP-binding pocket and interact with specific residues, thereby conferring selectivity. The chloro and methoxy groups can influence the overall shape, solubility, and metabolic stability of the inhibitor, as well as engage in additional interactions within the binding site.

Sources

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

An In-depth Technical Guide to (3-Chloro-6-methoxypyridin-2-yl)methanamine: Synthesis, Properties, and Applications

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence is due to a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a point for metabolic functionalization, all of which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's interaction with biological targets.

Among the vast library of functionalized pyridines, this compound emerges as a particularly valuable building block for drug development professionals. This molecule incorporates three key pharmacophoric elements on a single scaffold:

-

A chloro group at the 3-position, which can modulate electronic properties, enhance binding through halogen bonding, and improve metabolic stability.

-

A methoxy group at the 6-position, a common feature in bioactive molecules that can act as a hydrogen bond acceptor and influence conformation.

-

An aminomethyl group at the 2-position, which provides a basic nitrogen center for salt formation and strong hydrogen bonding interactions, often serving as a key anchoring point to target proteins.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, and strategic applications of this versatile intermediate.

Physicochemical and Structural Data

A summary of the key physicochemical properties for this compound is provided below. This data is essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1060810-37-8 |

| Molecular Formula | C₇H₉ClN₂O |

| Molecular Weight | 172.61 g/mol |

| Appearance | Off-white to yellow solid |

| Purity | Typically >98% |

| LogP | 1.003 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Historical Context and Discovery

The discovery of this compound is not marked by a singular, seminal event but is rather an outcome of the broader evolution of synthetic chemistry focused on creating complex, multi-functionalized heterocyclic scaffolds for pharmaceutical research. The development of methods for the regioselective functionalization of the pyridine ring has been a long-standing challenge in organic synthesis due to the electron-deficient nature of the ring.[4][5]

The emergence of intermediates like this one can be traced to the need for novel molecular frameworks in high-throughput screening and lead optimization campaigns. Its "history" is intrinsically linked to the development of synthetic routes that allow for precise control over the placement of substituents, a critical requirement for structure-activity relationship (SAR) studies. Patents for related structures, such as 3-(aminomethyl)-6-chloropyridines and 2,3-diamino-6-methoxypyridine, highlight the industrial and academic efforts to build a toolbox of such versatile pyridine-based intermediates.[6][7]

Strategic Synthesis and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. While several pathways are theoretically possible, a robust and logical approach begins with a pre-functionalized pyridine ring, sequentially introducing the required substituents. The following proposed synthesis is based on established chemical transformations documented for analogous pyridine systems.[6][8]

Caption: Proposed multi-step synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocols are illustrative and adapted from methodologies reported for similar substrates.[6] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Step 1: Nitration of 2,6-Dichloropyridine

-

Rationale: This initial step introduces a nitro group, which serves as a versatile handle for subsequent transformations and as a directing group. The reaction conditions must be carefully controlled to prevent over-nitration and ensure safety.

-

Procedure:

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0°C, slowly add 2,6-dichloropyridine while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated 2,6-dichloro-3-nitropyridine by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Selective Amination

-

Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) where one of the chloro groups is displaced by an amino group. The 2-position is generally more activated towards nucleophilic attack than the 6-position due to the electronic influence of the nitro group.

-

Procedure:

-

Suspend 2,6-dichloro-3-nitropyridine in a solution of aqueous ammonia in methanol in a sealed pressure vessel.

-

Heat the mixture at 35-40°C with vigorous stirring. The reaction progress should be monitored by HPLC.

-

Upon completion, cool the reaction mixture and collect the precipitated 2-amino-6-chloro-3-nitropyridine by filtration. Wash with water and dry.

-

Step 3: Methoxylation

-

Rationale: The remaining chloro group is replaced with a methoxy group via another SₙAr reaction. Sodium methoxide is a potent nucleophile for this transformation.[8]

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol and cool to 15°C.

-

Add 2-amino-6-chloro-3-nitropyridine portion-wise, maintaining the temperature.

-

Allow the mixture to warm to room temperature (25-30°C) and stir for 4-5 hours.

-

Quench the reaction by pouring the mixture into cold water.

-

Filter the resulting precipitate, wash with water, and dry to yield 2-amino-6-methoxy-3-nitropyridine.

-

Step 4 & 6: Sandmeyer Reactions

-

Rationale: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring into various other functional groups, including cyano and chloro, via a diazonium salt intermediate. This two-step process first converts the amino group to a nitrile (Step 4, after which it is reduced) and then the newly formed amino group to a chlorine (Step 6).

-

Procedure (General):

-

Dissolve the aminopyridine derivative in a solution of aqueous hydrochloric acid and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of the appropriate copper(I) salt (CuCN for cyanation, CuCl for chlorination) in acid.

-

Slowly add the cold diazonium salt solution to the copper salt solution.

-

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify by column chromatography.

-

Step 5: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, which is then converted in the subsequent Sandmeyer reaction. Metal-catalyzed reductions, such as with iron in the presence of an acid or ammonium chloride, are effective for this transformation.

-

Procedure:

-

Suspend the nitropyridine derivative in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol and extract the aqueous residue with an organic solvent.

-

Dry the combined organic extracts and evaporate the solvent to yield the aminopyridine.

-

Step 7: Reduction of the Nitrile

-

Rationale: The final step is the reduction of the nitrile (cyano group) to the primary amine (aminomethyl group). Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are standard methods for this conversion.

-

Procedure (using LiAlH₄):

-

Suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

-

Cool the suspension to 0°C and slowly add a solution of the cyanopyridine derivative in anhydrous THF.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

-

Dry the combined filtrates over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain this compound.

-

Role in Drug Discovery and Lead Optimization

This compound is not an end-product but a strategic intermediate. Its value lies in the ability to couple the primary amine with various carboxylic acids, sulfonyl chlorides, or other electrophiles to rapidly generate a library of diverse compounds for biological screening.

Caption: Role as a versatile building block in generating diverse drug candidates.

The distinct electronic and steric properties of the chloro and methoxy groups on the pyridine ring allow medicinal chemists to explore specific regions of a target's binding pocket. By keeping the core (3-Chloro-6-methoxypyridin-2-yl)methyl moiety constant and varying the group attached to the amine, researchers can systematically probe structure-activity relationships to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

This compound represents a sophisticated and highly valuable intermediate for the modern medicinal chemist. While its discovery is intertwined with the general advancement of heterocyclic synthesis, its utility is clear and specific. The synthetic pathways, though multi-stepped, rely on well-established and scalable chemical principles, making it an accessible building block for drug discovery programs. The strategic placement of its chloro, methoxy, and aminomethyl functional groups provides a powerful platform for generating novel chemical entities with finely tuned properties, underscoring the critical role of such intermediates in the development of next-generation therapeutics.

References

-

Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5783-5803. Available at: [Link]

-

ResearchGate. (n.d.). C-H Functionalization of Pyridines. Available at: [Link]

-

Ansari, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. Available at: [Link]

- (Placeholder for a more specific applic

-

Maity, P. (n.d.). C–H functionalization of pyridines. Royal Society of Chemistry. Available at: [Link]

- Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.

- (Placeholder for a more specific applic

- (Placeholder for a more specific applic

- (Placeholder for a more specific applic

- (Placeholder for a more specific applic

- Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.

- (Placeholder for a more specific applic

- (Placeholder for a more specific applic

- (Placeholder for a more specific applic

- (Placeholder for a more specific applic

- (Placeholder for a more specific applic

- (Placeholder for a more specific applic

- (Placeholder for a more specific applic

-

Sharma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1195-1227. Available at: [Link]

Sources

- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents [patents.google.com]

- 8. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

The (3-Chloro-6-methoxypyridin-2-yl)methanamine Scaffold: A Gateway to Modulating Key Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The (3-chloro-6-methoxypyridin-2-yl)methanamine core represents a versatile and promising scaffold in medicinal chemistry. Its unique substitution pattern—a chlorine atom at the 3-position, a methoxy group at the 6-position, and a methanamine moiety at the 2-position of the pyridine ring—provides a strategic framework for the design of novel therapeutic agents. This guide delves into the synthetic strategies for accessing this core and its analogs, explores the structure-activity relationships (SAR) that govern their biological effects, and elucidates their interactions with key cellular targets. We will focus on two prominent areas where derivatives of this scaffold have shown significant potential: the inhibition of the protein tyrosine phosphatase SHP2 and the antagonism of the androgen receptor. Detailed experimental protocols, data-driven insights, and visual representations of the underlying biological pathways are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of the 2-Aminomethylpyridine Moiety

The 2-aminomethylpyridine substructure is a privileged motif in drug discovery, known for its ability to engage in a variety of interactions with biological macromolecules. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aminomethyl group provides a basic center and a vector for further functionalization. The strategic placement of chloro and methoxy groups on the pyridine ring, as seen in this compound, significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby fine-tuning its pharmacological profile. This guide will explore how subtle modifications to this core structure can lead to potent and selective modulators of critical disease-related targets.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be approached through a multi-step sequence, often starting from commercially available dichloropyridines. A representative, adaptable synthetic scheme is presented below, based on established methodologies for related compounds.[1]

General Synthetic Workflow

The overall strategy involves the sequential introduction of the nitro, methoxy, and amino functionalities onto a dichlorinated pyridine core, followed by the reduction of the nitro group to an amine and subsequent elaboration of the aminomethyl side chain.

Caption: A plausible synthetic pathway to the core scaffold.

Experimental Protocol (Adapted from the Synthesis of a Related Compound[1])

Step 1: Nitration of 2,6-Dichloropyridine

-

To a stirred mixture of concentrated sulfuric acid and nitric acid, 2,6-dichloropyridine is added portion-wise at a controlled temperature.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto ice, and the precipitated 2,6-dichloro-3-nitropyridine is collected by filtration.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

-

2,6-Dichloro-3-nitropyridine is treated with a solution of aqueous ammonia in methanol at a slightly elevated temperature.

-

The product, 2-amino-6-chloro-3-nitropyridine, precipitates upon cooling and is isolated by filtration.

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

-

A solution of sodium methoxide in methanol is prepared.

-

2-Amino-6-chloro-3-nitropyridine is added, and the mixture is stirred at room temperature.[1]

-

The reaction is quenched with water, and the product, 2-amino-6-methoxy-3-nitropyridine, is collected by filtration.[1]

Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine

-

The nitro compound is reduced to the corresponding diamine using a reducing agent such as stannous chloride in the presence of concentrated hydrochloric acid.[1]

-

The resulting 2,3-diamino-6-methoxypyridine dihydrochloride is isolated.

Step 5 & 6: Conversion to 3-Chloro-6-methoxy-2-cyanopyridine

-

The diamine can be converted to the 3-chloro-2-amino derivative via a Sandmeyer-type reaction.

-

Subsequent conversion of the amino group to a nitrile can be achieved through diazotization followed by reaction with a cyanide salt.

Step 7: Reduction of the Nitrile to this compound

-

The 2-cyanopyridine derivative is reduced to the corresponding methanamine using a suitable reducing agent, such as lithium aluminum hydride or catalytic hydrogenation.

Structure-Activity Relationships and Biological Targets

The therapeutic potential of the this compound scaffold is best understood by examining the biological activities of its derivatives. Two key areas of interest have emerged: SHP2 inhibition and androgen receptor antagonism.

SHP2 Inhibition: A Novel Approach to Cancer Therapy

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in several signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[2][3] Dysregulation of SHP2 activity is implicated in various cancers.[4] Analogs of the core scaffold have been investigated as SHP2 inhibitors.

Quantitative SAR Data for SHP2 Inhibitors with a Pyridine Core

| Compound ID | Modifications on the Core Scaffold | SHP2 IC50 (µM) | Reference |

| 11a | (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol | 1.36 | [4] |

| Comp#5 | Thiophene[2,3-d]pyrimidine derivative | 0.4 | [5] |

| 45 | Azaindole derivative | 0.031 | [6] |

This table presents data for compounds with related pyridine or bioisosteric scaffolds to illustrate the potential for SHP2 inhibition.

Signaling Pathways Modulated by SHP2 Inhibition

SHP2 inhibitors can disrupt oncogenic signaling by preventing the dephosphorylation of key substrates, thereby attenuating downstream signaling cascades that promote cell proliferation and survival.

Caption: Overview of signaling pathways modulated by SHP2.

Androgen Receptor Antagonism: Targeting Hormone-Dependent Cancers

The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[7] Antagonists of the AR are a cornerstone of prostate cancer therapy. The 2-aminomethylpyridine scaffold has been explored for its potential as an AR antagonist.

Downstream Effects of Androgen Receptor Antagonism

AR antagonists competitively bind to the AR, preventing its activation by androgens. This leads to the inhibition of AR translocation to the nucleus and subsequent downregulation of androgen-responsive genes involved in cell growth and steroid metabolism.[8][9]

Caption: Mechanism of action of androgen receptor antagonists.

Conclusion and Future Perspectives

The this compound scaffold is a fertile ground for the discovery of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. The demonstrated activity of its analogs against high-value targets such as SHP2 and the androgen receptor underscores its significance. Future research should focus on the synthesis and evaluation of focused libraries of analogs to further delineate the SAR and optimize potency, selectivity, and pharmacokinetic properties. The insights provided in this guide aim to facilitate these efforts and accelerate the translation of promising compounds from the laboratory to the clinic.

References

-